molecular formula C17H22ClNO4 B3327531 1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-87-4

1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No. B3327531
CAS RN: 351002-87-4
M. Wt: 339.8 g/mol
InChI Key: KLTFJXPAPHYWKB-UHFFFAOYSA-N
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Description

“1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid” is a compound used in proteomics research . It has a molecular formula of C17H22ClNO4 and a molecular weight of 339.81 .

Scientific Research Applications

Photocatalysis and Environmental Applications

A fascinating area of application for compounds similar to "1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid" lies in the field of photocatalysis. Materials like (BiO)2CO3 have been extensively reviewed for their photocatalytic properties, which are crucial for environmental remediation, including air purification, water treatment, and energy conversion processes (Ni, Sun, Zhang, & Dong, 2016). These materials can be modified to enhance their photocatalytic efficiency under visible light, making them suitable for degrading organic pollutants and splitting water to generate hydrogen.

Medicinal Chemistry and Biotechnology

Boronic acid derivatives, for example, are extensively studied for their pharmacological properties, including their roles as potential anticancer, antimicrobial, and antiviral agents. The literature reveals a wide array of boron-containing compounds (BCCs) that are being explored for their medicinal potential, highlighting the importance of boron in drug development for treating various diseases (Estevez-Fregoso et al., 2021). This research underlines the expanding interest in incorporating boron into pharmaceuticals to exploit its unique chemical properties for therapeutic benefits.

Analytical Chemistry and Sensing Applications

Compounds like "this compound" could also find applications in analytical chemistry, particularly in the development of biosensors and analytical methods for detecting various biological and chemical species. For instance, electrochemical biosensors based on ferroceneboronic acid derivatives demonstrate the potential for non-enzymatic glucose sensing, highlighting the role of boronic acids in creating selective and sensitive detection systems (Wang, Takahashi, Du, & Anzai, 2014). These sensing technologies are vital for medical diagnostics, environmental monitoring, and food safety.

Advanced Material Science

In material science, the introduction of boric compounds into materials like concrete has been investigated for enhancing their radiation shielding properties (Kharita, Yousef, & AlNassar, 2011). Such advancements are critical for constructing safer nuclear facilities, medical radiation therapy rooms, and space habitats, where effective radiation shielding is paramount.

Mechanism of Action

The mechanism of action for “1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid” is not specified in the search results. It’s worth noting that the compound is used in proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions for “1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFJXPAPHYWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140107
Record name 1-(1,1-Dimethylethyl) 2-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351002-87-4
Record name 1-(1,1-Dimethylethyl) 2-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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